

3-Chloro-5-fluorophenethyl acetate chemical structure and CAS number

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Compound of Interest

Compound Name: *3-Chloro-5-fluorophenethyl acetate*

Cat. No.: *B7992665*

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An In-depth Technical Guide to 3-Chloro-5-fluorophenethyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-fluorophenethyl acetate is a halogenated aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its specific substitution pattern, featuring both chlorine and fluorine atoms on the phenyl ring, imparts unique electronic properties that can influence its reactivity and biological activity. This guide provides a comprehensive overview of its chemical identity, properties, a plausible synthetic route, and safety considerations, designed to support researchers in its handling and application.

Part 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise structure and identity.

Chemical Structure

The chemical structure of **3-Chloro-5-fluorophenethyl acetate** consists of a phenethyl group substituted with a chlorine atom at the 3-position and a fluorine atom at the 5-position of the benzene ring. The ethyl side chain is esterified with an acetate group.

 Chemical structure of 3-Chloro-5-fluorophenethyl acetate

Caption: Chemical structure of **3-Chloro-5-fluorophenethyl acetate**.

CAS Number and Molecular Formula

The unique identifier for this compound is its CAS (Chemical Abstracts Service) number, which facilitates unambiguous identification in databases and literature.

Property	Value	Source
CAS Number	1379363-86-6	[1]
Molecular Formula	C ₁₀ H ₁₀ ClFO ₂	[1]
Molecular Weight	216.64 g/mol	[1]
SMILES	<chem>CC(=O)OCCc1cc(F)cc(Cl)c1</chem>	[1]

Part 2: Physicochemical and Spectroscopic Properties

While detailed experimental data for **3-Chloro-5-fluorophenethyl acetate** is not extensively published, properties can be inferred from its structure and data on related compounds.

Predicted Physicochemical Properties

Computational models provide valuable estimates of key physicochemical parameters that are crucial for applications in drug discovery and development.

Property	Predicted Value	Source
Topological Polar Surface Area (TPSA)	26.3 Å ²	[1]
LogP	2.5847	[1]
Hydrogen Bond Acceptors	2	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	3	[1]

Spectroscopic Data

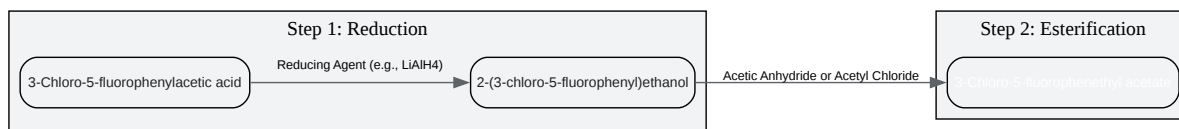
Spectroscopic analysis is essential for the structural confirmation of synthesized **3-Chloro-5-fluorophenethyl acetate**. While a dedicated public spectrum for this specific compound is not readily available, researchers can anticipate characteristic signals based on its functional groups. For instance, in ¹H NMR spectroscopy, one would expect signals corresponding to the aromatic protons, the methylene protons of the ethyl chain, and the methyl protons of the acetate group. Similarly, ¹³C NMR would show distinct peaks for the aromatic carbons, the carbonyl carbon of the ester, the methylene carbons, and the methyl carbon. Mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Part 3: Synthesis and Reactivity

A plausible synthetic route for **3-Chloro-5-fluorophenethyl acetate** can be designed based on established organic chemistry principles, likely starting from a commercially available precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of **3-Chloro-5-fluorophenethyl acetate** would involve the esterification of 2-(3-chloro-5-fluorophenyl)ethanol. This alcohol precursor could potentially be synthesized from 3-chloro-5-fluorophenylacetic acid via reduction.



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Caption: Proposed two-step synthesis of **3-Chloro-5-fluorophenethyl acetate**.

Experimental Protocol: Esterification of 2-(3-chloro-5-fluorophenyl)ethanol

- **Reaction Setup:** In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(3-chloro-5-fluorophenyl)ethanol in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
- **Addition of Reagents:** To the stirred solution, add an equimolar amount of a base, such as triethylamine or pyridine, to act as an acid scavenger. Slowly add a slight excess (e.g., 1.1 equivalents) of acetyl chloride or acetic anhydride dropwise at 0 °C.
- **Reaction Monitoring:** Allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Workup:** Upon completion, quench the reaction by the slow addition of water. Separate the organic layer and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure **3-Chloro-5-fluorophenethyl acetate**.

Part 4: Applications and Research Interest

The presence of both chloro and fluoro substituents on the aromatic ring makes **3-Chloro-5-fluorophenethyl acetate** an interesting candidate for various applications, particularly in medicinal chemistry and agrochemical research. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.

Precursors and related compounds, such as 3'-Chloro-5'-fluoroacetophenone, are utilized in the synthesis of pharmaceuticals, including anti-inflammatory and analgesic drugs, as well as in the formulation of agrochemicals like herbicides and pesticides.[2] This suggests that **3-Chloro-5-fluorophenethyl acetate** could serve as a valuable building block or intermediate in the development of novel bioactive compounds.

Part 5: Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **3-Chloro-5-fluorophenethyl acetate** is not readily available, safety precautions can be inferred from related compounds.

General Safety Precautions

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[3][4]
- Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors.[3][5]
- Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.[3][4] Wash hands thoroughly after handling.[3]
- Storage: Store in a tightly sealed container in a cool, dry place.[1] The recommended storage temperature is 2-8°C.[1]

Potential Hazards

Based on the safety data for structurally similar compounds, **3-Chloro-5-fluorophenethyl acetate** may cause skin and eye irritation.[3] Ingestion may be harmful.[3]

Conclusion

3-Chloro-5-fluorophenethyl acetate is a halogenated aromatic ester with defined chemical identity. While comprehensive experimental data is limited, its structure suggests potential as a valuable intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The synthetic route proposed in this guide offers a practical approach for its preparation, and the safety guidelines provided, based on related compounds, will ensure its safe handling in a research environment. Further investigation into the properties and applications of this compound is warranted to fully explore its potential.

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